molecular formula C27H18N4O5S B11116408 2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonate

Cat. No.: B11116408
M. Wt: 510.5 g/mol
InChI Key: TZNWYISZYYEREC-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole moiety, a methylphenyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of Benzenesulfonate Ester: The benzenesulfonate ester is formed by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate ester group, where nucleophiles can replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a photostabilizer in polymers and coatings to protect against UV degradation.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance plastics and resins.

Mechanism of Action

The mechanism of action of this compound involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing photodegradation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar structure but lacks the benzenesulfonate ester group.

    4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: Similar structure but lacks the benzotriazole moiety.

Uniqueness

The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE lies in its combined structural features, which confer distinct chemical properties and a wide range of applications. The presence of both benzotriazole and benzenesulfonate ester groups allows it to function effectively as a photostabilizer and a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C27H18N4O5S

Molecular Weight

510.5 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-(1,3-dioxoisoindol-2-yl)benzenesulfonate

InChI

InChI=1S/C27H18N4O5S/c1-17-10-15-25(24(16-17)31-28-22-8-4-5-9-23(22)29-31)36-37(34,35)19-13-11-18(12-14-19)30-26(32)20-6-2-3-7-21(20)27(30)33/h2-16H,1H3

InChI Key

TZNWYISZYYEREC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)N5N=C6C=CC=CC6=N5

Origin of Product

United States

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